AC9-25 is classified as a bioactive peptide. It is synthesized from the Annexin A1 protein, which is involved in various cellular processes, including inflammation and cell survival. The peptide's biological activities are attributed to its interactions with specific receptors on cell membranes, influencing signaling pathways that regulate immune responses and cell death.
The synthesis of AC9-25 employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. The synthesis process includes several key steps:
In industrial settings, automated peptide synthesizers are utilized to enhance efficiency and consistency, along with rigorous quality control measures to maintain product integrity .
The molecular formula of AC9-25 is , with a molecular weight of approximately 320.39 g/mol. The structure can be represented using various notations:
The molecular structure features a backbone typical of peptides, with specific functional groups that facilitate binding to receptors and other biological molecules .
AC9-25 primarily engages in biological interactions rather than traditional chemical reactions. Key reactions include:
The primary products formed from these interactions are signaling molecules that mediate inflammatory responses and apoptosis .
The mechanism of action for AC9-25 involves its binding to FPR1, leading to several downstream effects:
This mechanism highlights its potential therapeutic effects in modulating inflammation and cancer cell survival .
AC9-25 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic use .
AC9-25 has various scientific applications:
AC9-25 (Ac2-20), an N-terminal peptide derived from annexin A1 (AnxA1), activates neutrophil NADPH oxidase primarily through formyl peptide receptor 1 (FPR1). This pathway triggers superoxide anion (O₂⁻) production, a key reactive oxygen species (ROS) in microbial defense. Binding studies reveal that AC9-25 engages FPR1’s hydrophobic pocket via its N-terminal acetyl group and leucine residues, inducing conformational changes that activate Gαi-mediated signaling [2] [6]. Subsequent phosphorylation of p47ᵖʰᵒˣ facilitates cytosolic subunit assembly with membrane-bound cytochrome b₂₅₈ (gp91ᵖʰᵒˣ/p22ᵖʰᵒˣ), completing the active NADPH oxidase complex [2] [8].
Table 1: FPR1-Dependent NADPH Oxidase Activation by AC9-25
| Parameter | Value/Outcome | Experimental System |
|---|---|---|
| EC₅₀ for O₂⁻ production | 10⁻⁷ M | Human neutrophils |
| Receptor Specificity | FPR1 (blocked by Boc-MLF antagonist) | FPR-transfected HL-60 cells |
| Key Downstream Events | p47ᵖʰᵒˣ phosphorylation, Rac2 activation | Neutrophil lysates |
| Functional Outcome | Microbicidal activity against S. aureus | Phagocytosis assays |
Notably, AC9-25’s pro-oxidative effect is concentration-dependent: At 1–100 nM, it primes neutrophils for enhanced ROS response to secondary stimuli (e.g., fMLF), while concentrations >100 nM directly activate maximal O₂⁻ release [2]. This dual-phase response positions AC9-25 as a modulator of innate immune readiness.
AC9-25 exhibits context-dependent duality: It drives pro-inflammatory NADPH oxidase activation while suppressing leukocyte migration. The pro-inflammatory arm is evidenced by AC9-25’s capacity to amplify O₂⁻ production in response to diverse agonists (e.g., C5a, IL-8) via FPR1-dependent synergy [2]. This occurs through protein kinase C (PKC)-mediated "inside-out" signaling that enhances integrin affinity and neutrophil degranulation [7] [8].
Conversely, AC9-25 inhibits leukocyte extravasation via FPR1-independent mechanisms. In transendothelial migration models, AC9-25 (≥50 nM) reduces neutrophil adhesion by 60–70% by:
Table 2: Contrasting Functions of AnxA1-Derived Peptides
| Peptide | Pro-Inflammatory Activity | Anti-Inflammatory Activity |
|---|---|---|
| AC9-25 | NADPH oxidase activation (FPR1-dependent) | Leukocyte adhesion inhibition (FPR1-independent) |
| Ac2-26 | Weak O₂⁻ induction | Strong inhibition of histamine Ca²⁺ response (FPR2-dependent) |
| Ac2-12 | Minimal oxidase activation | βARK-mediated H1 receptor counter-regulation |
Critically, AC9-25 lacks the resolvin-like actions of other AnxA1 peptides (e.g., Ac2-26), failing to inhibit histamine-stimulated [Ca²⁺]ᵢ in conjunctival goblet cells—a key deficit in ocular inflammation control [1]. This functional divergence underscores its unique role in inflammation’s early "containment" phase.
Beyond FPR1, AC9-25 engages alternative receptors to fine-tune neutrophil responses:
Mechanistically, AC9-25’s C-terminal residues (Leu²⁰-Phe²⁵) bind an allosteric site on β-arrestin-2, enabling it to scaffold SHP-1 phosphatases that dephosphorylate inflammatory kinases (e.g., p38 MAPK) [3]. This "biased signaling" explains its capacity to antagonize multiple GPCRs (e.g., C5aR, BLT1) without classical receptor antagonism.
Table 3: FPR1-Independent Signaling Pathways of AC9-25
| Pathway | Mechanism | Functional Consequence |
|---|---|---|
| cAMP/PKA axis | AC9 activation → PKA-mediated p47ᵖʰᵒˣ phosphorylation blockade | Reduced O₂⁻ response to IL-8/C5a |
| OSR1/TRPC regulation | PKCδ-dependent OSR1 phosphorylation at Ser³³⁹ | Inhibition of store-operated Ca²⁺ entry |
| β-arrestin-2 recruitment | SHP-1 phosphatase recruitment → p38 MAPK inactivation | Attenuated chemotaxis and NETosis |
This receptor promiscuity allows AC9-25 to function as a contextual immune rheostat: During acute infection, its FPR1 agonism bolsters microbial killing, while in sterile inflammation, non-FPR actions prevent excessive tissue damage [2] [7].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5